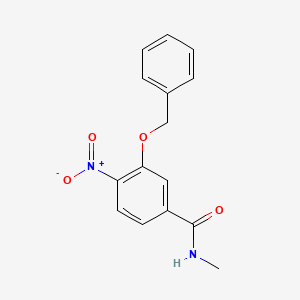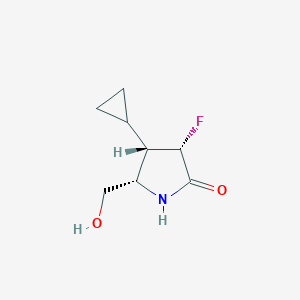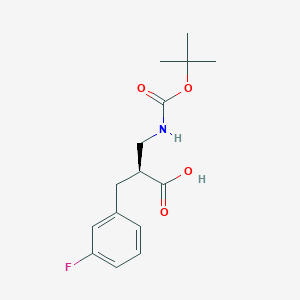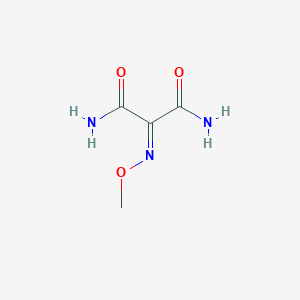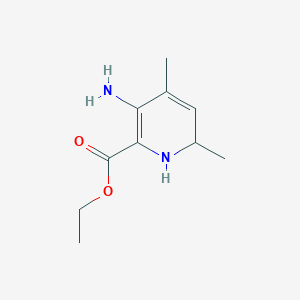![molecular formula C15H27N3O3 B12989007 tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B12989007.png)
tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[55]undecane-1-carboxylate is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro junction, which connects two cyclic structures, and a tert-butyl group, which provides steric hindrance and stability
Preparation Methods
The synthesis of tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[55]undecane-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Chemical Reactions Analysis
tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic or acidic conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a scaffold in drug design, particularly for developing inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for studying new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate include:
tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate: This compound shares a similar spirocyclic core but differs in the position and nature of the functional groups.
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Another related compound with a different heteroatom in the spirocyclic structure.
Properties
Molecular Formula |
C15H27N3O3 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl 10,10-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-13(2,3)21-12(20)18-9-8-16-11(19)15(18)6-7-17-14(4,5)10-15/h17H,6-10H2,1-5H3,(H,16,19) |
InChI Key |
HOXNXDRHAHNLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCN1)C(=O)NCCN2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


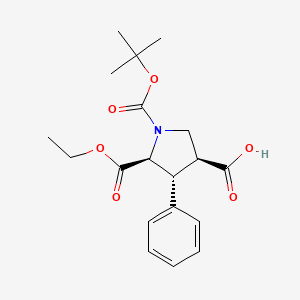
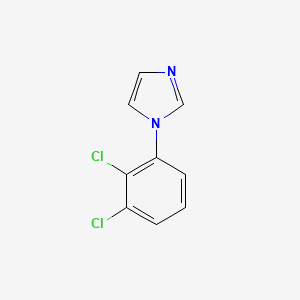
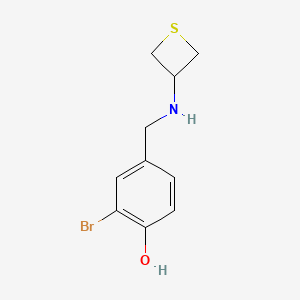
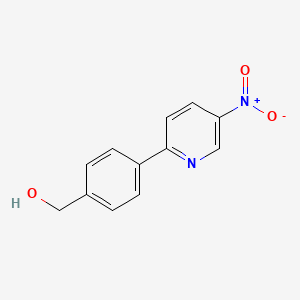
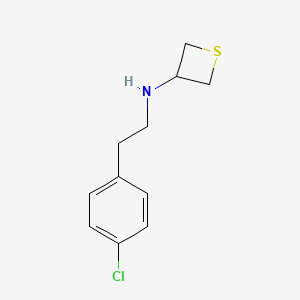
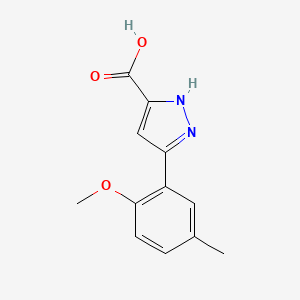
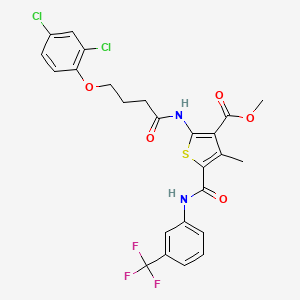
![(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B12988961.png)
